6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate
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Overview
Description
6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate is a complex heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure with a cyclohexyl group, a fluorophenyl group, and a triazolopyrimidine core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of enaminonitriles, followed by a cyclization reaction to form the triazolopyrimidine core . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions, especially involving the fluorophenyl group, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Cyclohexyl 2-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research focuses on its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target. Studies have shown that similar compounds can inhibit enzymes like CDK2, affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their diverse pharmacological activities, including anticancer and antimicrobial properties
Properties
Molecular Formula |
C21H23FN4O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
6-O-cyclohexyl 2-O-methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H23FN4O4/c1-12-16(19(27)30-15-6-4-3-5-7-15)17(13-8-10-14(22)11-9-13)26-21(23-12)24-18(25-26)20(28)29-2/h8-11,15,17H,3-7H2,1-2H3,(H,23,24,25) |
InChI Key |
MTXZJDPKENJPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C(=O)OC)N1)C3=CC=C(C=C3)F)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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